[3-Chloro-4-(difluoromethyl)phenyl]methanol
CAS No.: 2470436-63-4
Cat. No.: VC4773077
Molecular Formula: C8H7ClF2O
Molecular Weight: 192.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2470436-63-4 |
|---|---|
| Molecular Formula | C8H7ClF2O |
| Molecular Weight | 192.59 |
| IUPAC Name | [3-chloro-4-(difluoromethyl)phenyl]methanol |
| Standard InChI | InChI=1S/C8H7ClF2O/c9-7-3-5(4-12)1-2-6(7)8(10)11/h1-3,8,12H,4H2 |
| Standard InChI Key | VWEJBNQZKWAANO-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1CO)Cl)C(F)F |
Introduction
[3-Chloro-4-(difluoromethyl)phenyl]methanol is a unique organic compound featuring a chloro group and a difluoromethyl group attached to a benzene ring. Its systematic IUPAC name reflects its structural composition, and it is recognized for its applications in medicinal chemistry and material science. The compound's molecular formula is not explicitly mentioned in the available sources, but it has a molecular weight of approximately 192.59 g/mol and a CAS number of 2503202-15-9.
Synthesis and Reaction Conditions
The synthesis of [3-Chloro-4-(difluoromethyl)phenyl]methanol typically involves several key steps that require optimized reaction conditions for yield and purity. These conditions include temperature control and the use of appropriate solvents to promote desired reactions without forming side products.
Applications and Mechanism of Action
This compound is involved in various chemical reactions due to its functional groups, which include a hydroxymethyl group capable of forming hydrogen bonds. In biological systems, it may interact with specific enzymes or receptors, influencing biological activity. Its applications span medicinal chemistry and material science, where its structural properties are advantageous.
Spectroscopic Analysis
Spectroscopic techniques such as NMR and IR are used to confirm the structural integrity and purity of [3-Chloro-4-(difluoromethyl)phenyl]methanol. These methods provide crucial data for understanding the compound's chemical behavior and potential applications.
Comparison with Similar Compounds
Other compounds like [4-(difluoromethyl)phenyl]methanol share similar structural features but lack the chloro substituent. This difference affects their reactivity and potential applications. For instance, [4-(difluoromethyl)phenyl]methanol has a molecular formula of C8H8F2O and a CAS number of 444915-77-9 .
| Compound | Molecular Formula | CAS Number |
|---|---|---|
| [3-Chloro-4-(difluoromethyl)phenyl]methanol | Not specified | 2503202-15-9 |
| [4-(difluoromethyl)phenyl]methanol | C8H8F2O | 444915-77-9 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume